molecular formula C13H18ClNO B565736 Despropionyl Ramelteon Hydrochloride CAS No. 196597-80-5

Despropionyl Ramelteon Hydrochloride

Número de catálogo: B565736
Número CAS: 196597-80-5
Peso molecular: 239.743
Clave InChI: PTRBVFJPGFTDDU-PPHPATTJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

The synthesis of Despropionyl Ramelteon Hydrochloride involves several steps. One of the common synthetic routes includes the reaction of (S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the purity and yield of the product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Análisis De Reacciones Químicas

Despropionyl Ramelteon Hydrochloride undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Background on Ramelteon

Ramelteon is the first melatonin receptor agonist approved by the FDA for treating insomnia characterized by difficulty falling asleep. It selectively binds to the MT1 and MT2 melatonin receptors located in the suprachiasmatic nucleus of the brain, influencing circadian rhythms without the sedative effects associated with traditional hypnotics like benzodiazepines .

Despropionyl Ramelteon Hydrochloride, as a metabolite, exhibits similar pharmacological actions but with differences in potency and receptor affinity. Understanding its applications requires a comprehensive analysis of both its pharmacokinetics and pharmacodynamics.

Chemical Structure and Mechanism of Action

  • Chemical Formula : C16H21NO2
  • Mechanism : Acts as an agonist at melatonin receptors MT1 and MT2, promoting sleep and regulating circadian rhythms .

Pharmacokinetics

  • Absorption : Rapid absorption with a bioavailability of approximately 84%.
  • Distribution : High volume of distribution (73.6 L) and protein binding (~82%).
  • Metabolism : Primarily hepatic metabolism with renal excretion.
  • Half-life : Approximately 1 to 2.6 hours .

Scientific Research Applications

This compound has several applications in scientific research:

  • Sleep Disorders : Investigated for its efficacy in treating various sleep disorders beyond insomnia, including circadian rhythm disorders.
  • Pharmacological Studies : Used in studies assessing the safety and efficacy of melatonin receptor agonists in both animal models and human trials.
  • Drug Development : Plays a role in the development of new formulations aimed at improving sleep onset and maintenance without the risk of dependency or abuse.

Case Studies and Clinical Trials

Several clinical trials have explored the efficacy of Ramelteon, which indirectly reflects on its metabolite:

StudyPopulationDosageKey Findings
Adults with insomnia4-32 mgSignificant reduction in latency to persistent sleep (P < 0.001)
Chronic insomnia patients8 mg nightly for 6 monthsConsistent reduction in sleep onset latency with no rebound insomnia or withdrawal symptoms
Elderly patients4-8 mgImproved total sleep time and sleep efficiency (P < 0.05)

Insights from Research

Research indicates that this compound could provide therapeutic benefits similar to those observed with Ramelteon but may differ in terms of potency and side effect profile. The metabolite's lower potency suggests potential applications in conditions requiring milder interventions or as part of combination therapies aimed at enhancing sleep quality without significant sedation.

Mecanismo De Acción

Despropionyl Ramelteon Hydrochloride exerts its effects by acting as a precursor to Ramelteon, which is a selective melatonin receptor agonist. Ramelteon mimics the action of melatonin, a naturally occurring hormone that regulates the sleep-wake cycle. It binds to melatonin receptors MT₁ and MT₂ in the suprachiasmatic nucleus of the brain, thereby influencing circadian rhythms and promoting sleep .

Comparación Con Compuestos Similares

Despropionyl Ramelteon Hydrochloride can be compared with other similar compounds such as:

    Ramelteon: The parent compound, which is a selective melatonin receptor agonist used for treating insomnia.

    Trazodone: An antidepressant with sleep-inducing properties, though it acts through different mechanisms.

    Quviviq (daridorexant): Another medication used for insomnia, but it targets orexin receptors instead of melatonin receptors. The uniqueness of this compound lies in its role as an intermediate in the synthesis of Ramelteon, providing a crucial step in the production of this therapeutic agent.

Actividad Biológica

Despropionyl Ramelteon Hydrochloride is an active metabolite of Ramelteon, a selective melatonin receptor agonist primarily targeting the MT1 and MT2 receptors. This compound is of significant interest due to its potential therapeutic applications in treating sleep disorders, particularly insomnia. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and clinical implications.

Overview of Ramelteon and Its Metabolite

Ramelteon is known for its high affinity for melatonin receptors, specifically MT1 and MT2, which are located in the suprachiasmatic nucleus (SCN) of the brain. These receptors play a critical role in regulating circadian rhythms and sleep-wake cycles. This compound, while less potent than its parent compound, is present in higher concentrations within the body due to its metabolism.

Chemical Structure and Properties

  • Chemical Name : (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno-[5,4-b]furan-8-yl)ethyl]propionamide
  • Molecular Formula : C16H21NO2
  • Half-Life : Approximately 1 to 2.6 hours
  • Metabolism : Primarily via CYP1A2 pathway with extensive first-pass metabolism

This compound acts as an agonist at the MT1 and MT2 melatonin receptors. Activation of these receptors leads to:

  • Inhibition of Neuronal Firing : This effect is crucial for promoting sleep by reducing arousal signals from the SCN.
  • Reduction in cAMP Levels : The activation inhibits adenylate cyclase, leading to decreased cyclic adenosine monophosphate (cAMP) levels, which is associated with sleep induction .

Pharmacological Effects

Research indicates that this compound retains some efficacy similar to Ramelteon but with a different potency profile. Studies have shown:

  • Latency to Persistent Sleep (LPS) : Significant reductions in LPS were observed in subjects treated with Ramelteon over various studies, indicating its effectiveness in promoting sleep onset .
  • Total Sleep Time (TST) : Increases in TST were noted without significant next-day residual effects or rebound insomnia upon discontinuation .

Clinical Studies and Findings

Several clinical trials have evaluated the efficacy and safety of Ramelteon and its metabolite:

StudyPopulationTreatment DurationKey Findings
Adults with chronic insomnia6 monthsSignificant reduction in LPS; no next-day residual effects
Patients aged 18-64 years5 weeksStatistically significant increases in TST across all doses; no adverse events significantly different from placebo
Various demographics1 yearMild to moderate adverse effects; no significant impact on mood or cognitive function post-treatment

Safety Profile

The safety profile of this compound appears favorable based on existing data:

  • Adverse Events : Generally mild to moderate; common events include headache and somnolence.
  • No Residual Effects : Consistent findings across studies indicate no significant next-day residual effects or withdrawal symptoms upon discontinuation .

Propiedades

IUPAC Name

2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12;/h3-4,10H,1-2,5-8,14H2;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRBVFJPGFTDDU-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1CCN)C3=C(C=C2)OCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1CCN)C3=C(C=C2)OCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001335307
Record name 2-[(8S)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001335307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196597-80-5
Record name 2-[(8S)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001335307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.